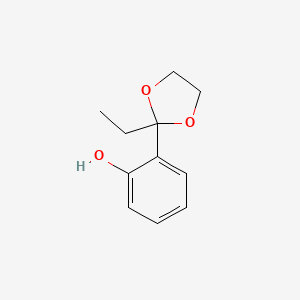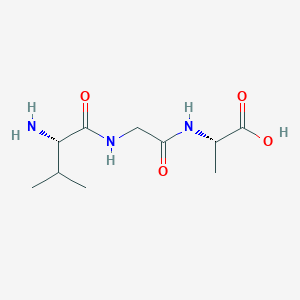
L-Valylglycyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valylglycyl-L-alanine is a tripeptide composed of the amino acids valine, glycine, and alanine. It is a small peptide with potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The compound’s structure allows it to participate in a variety of biochemical processes and interactions.
準備方法
Synthetic Routes and Reaction Conditions
L-Valylglycyl-L-alanine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The process typically starts with the protection of the amino group of valine, followed by coupling with glycine and then alanine. The protecting groups are removed at the end of the synthesis to yield the final tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to automate the process. The synthesis involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The peptide is then cleaved from the resin and purified.
化学反応の分析
Types of Reactions
L-Valylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the side chains of the amino acids.
Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.
Substitution: Replacement of functional groups on the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes like peptidases or acidic/basic conditions.
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Hydrolysis: Individual amino acids (valine, glycine, alanine).
Oxidation/Reduction: Modified amino acids with altered side chains.
Substitution: Peptides with new functional groups on the side chains.
科学的研究の応用
L-Valylglycyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmaceuticals: Potential use in drug delivery systems and as a therapeutic agent.
Materials Science: Utilized in the development of biomaterials and nanomaterials.
Biotechnology: Employed in the design of peptide-based sensors and catalysts.
作用機序
The mechanism of action of L-Valylglycyl-L-alanine depends on its specific application. In biochemistry, it may interact with enzymes and receptors, influencing biochemical pathways. The peptide can bind to specific molecular targets, altering their activity and function. In drug delivery, it may enhance the stability and bioavailability of therapeutic agents.
類似化合物との比較
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid sequence.
L-Valyl-L-alanine: A dipeptide with valine and alanine, lacking the glycine residue.
L-Alanyl-L-glycine: A dipeptide with alanine and glycine, lacking the valine residue.
Uniqueness
L-Valylglycyl-L-alanine’s unique combination of valine, glycine, and alanine allows it to participate in specific biochemical interactions that other similar peptides may not. Its structure provides distinct properties, making it suitable for various specialized applications in research and industry.
特性
CAS番号 |
91351-66-5 |
|---|---|
分子式 |
C10H19N3O4 |
分子量 |
245.28 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(11)9(15)12-4-7(14)13-6(3)10(16)17/h5-6,8H,4,11H2,1-3H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 |
InChIキー |
CELJCNRXKZPTCX-XPUUQOCRSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
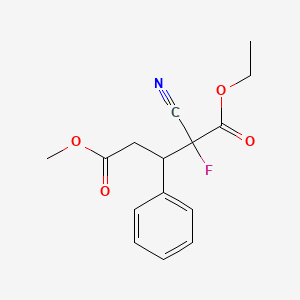
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
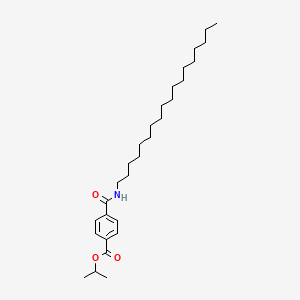
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
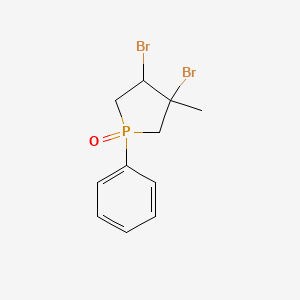
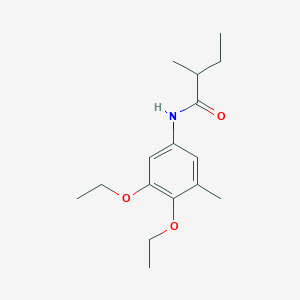

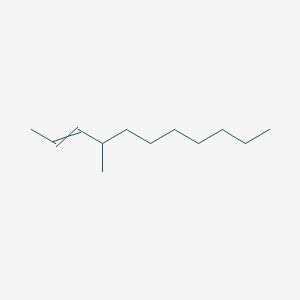
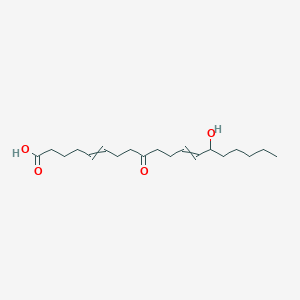
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
